molecular formula C4H2Cl2N2 B019661 2,4-Dichloropyrimidine CAS No. 3934-20-1

2,4-Dichloropyrimidine

Cat. No.: B019661
CAS No.: 3934-20-1
M. Wt: 148.98 g/mol
InChI Key: BTTNYQZNBZNDOR-UHFFFAOYSA-N
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Description

2,4-Dichloropyrimidine is an organic compound with the molecular formula C4H2Cl2N2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is widely used in various fields due to its reactivity and versatility in forming derivatives that are valuable in pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

2,4-Dichloropyrimidine is known to undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines This suggests that it can interact with various enzymes and proteins to facilitate biochemical reactions

Molecular Mechanism

It’s known to undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines This suggests that it might interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Properties

IUPAC Name

2,4-dichloropyrimidine
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InChI

InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTNYQZNBZNDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2Cl2N2
Record name 2,4-dichloropyrimidine
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DSSTOX Substance ID

DTXSID9049293
Record name 2,4-Dichloropyrimidine
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Molecular Weight

148.98 g/mol
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CAS No.

3934-20-1
Record name 2,4-Dichloropyrimidine
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Record name 2,6-Dichloropyrimidine
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Record name 2,4-Dichloropyrimidine
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Record name Pyrimidine, 2,4-dichloro-
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Record name 2,4-Dichloropyrimidine
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Record name 2,6-DICHLOROPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4-dichloropyrimidine?

A1: this compound has the molecular formula C4H2Cl2N2 and a molecular weight of 148.98 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including:

  • NMR Spectroscopy: Provides valuable information about the structure and bonding of the molecule. Studies have examined both proton (1H) and nitrogen-15 (15N) NMR spectra, revealing information about long-range couplings and protonation sites. [, ]
  • X-ray Diffraction: This technique has been employed to determine the crystal structure of this compound, revealing a nearly planar molecule with intermolecular C–H⋯N interactions. []

Q3: What are the typical reaction pathways of this compound?

A3: this compound is primarily known for its participation in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms, particularly the one at the 4-position, can be selectively replaced by various nucleophiles.

Q4: What factors influence the regioselectivity of reactions with this compound?

A4: Several factors can influence the regioselectivity, including:

  • Nature of the Nucleophile: The choice of nucleophile significantly impacts regioselectivity. For example, tertiary amine nucleophiles display excellent selectivity for the C-2 position, contrasting with the typical preference for C-4 substitution. []
  • Reaction Conditions: Factors like solvent, temperature, and catalyst can also influence regioselectivity. For instance, one-pot double Suzuki couplings in alcoholic solvents show greater reactivity and different regioselectivity compared to polar aprotic solvents. []
  • Substituents: The presence of additional substituents on the pyrimidine ring can also direct the reaction towards specific positions. [, , , ]

Q5: What types of compounds can be synthesized using this compound as a starting material?

A5: The versatility of this compound allows for the synthesis of diverse compounds, including:

  • Substituted Pyrimidines: A wide range of 2- and 4-substituted pyrimidines can be synthesized by reacting this compound with various nucleophiles, including amines, alkoxides, and thiols. [, , , , , ]
  • Pyrimidine-containing Polymers: Polymers incorporating the pyrimidine moiety have been synthesized using this compound as a monomer. These polymers exhibit desirable thermal and solubility properties. []
  • Heterocycles: this compound serves as a key building block for synthesizing various fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, imidazoles, and thiadiazines, through multistep synthetic routes. [, , ]

Q6: Does this compound have catalytic applications?

A6: While not a catalyst itself, this compound is often employed as a substrate in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, leading to the synthesis of various aryl- and alkenyl-substituted pyrimidines. [, , , , ]

Q7: How does the use of this compound in palladium-catalyzed reactions compare to other methods?

A7: Palladium-catalyzed cross-coupling reactions using this compound offer several advantages:

  • High Regioselectivity: The reactions often proceed with high regioselectivity, allowing for the controlled synthesis of specific isomers. [, , ]

Q8: How do structural modifications of this compound affect its reactivity and biological activity?

A8: Modifications to the this compound core structure significantly influence its reactivity and biological activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine atoms, enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. [, ]
  • Substituent Size: Bulky substituents at the 5-position can influence regioselectivity by hindering approach to the 4-position. []
  • Substitution Pattern: The specific pattern of substituents on the pyrimidine ring impacts interactions with biological targets, affecting potency and selectivity for specific enzymes or receptors. []

Q9: Have computational methods been applied to study this compound?

A9: Yes, computational chemistry techniques have been employed to understand the reactivity and properties of this compound. For example:

  • Quantitative Mechanistic Modeling (QMM): Researchers have developed QMMs to predict skin sensitization potency of this compound and its derivatives, correlating chemical structure with biological activity. []
  • Docking Studies: Docking studies have been used to investigate the binding modes and interactions of pyrimidine derivatives, designed from this compound, with target enzymes like ALK. []

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